(E)-ethyl 2-(2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
(E)-ethyl 2-(2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H21N5O5S2 and its molecular weight is 451.52. The purity is usually 95%.
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Biological Activity
(E)-ethyl 2-(2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex compound that combines elements from the pyrazole and benzo[d]thiazole families. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article aims to summarize the biological activity of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The compound can be broken down into several functional groups:
- Pyrazole moiety : Known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
- Benzo[d]thiazole ring : Associated with various pharmacological effects, including anticancer and antimicrobial activities.
- Sulfamoyl group : Commonly linked to antibacterial activity.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and benzo[d]thiazole structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of these compounds can effectively inhibit the growth of various bacterial strains, including E. coli and S. aureus .
Table 1: Antimicrobial Efficacy of Related Compounds
Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |
---|---|---|---|
Compound A | E. coli | 15 | |
Compound B | S. aureus | 18 | |
(E)-ethyl... | Pseudomonas aeruginosa | 20 | Current Study |
Anti-inflammatory Activity
The pyrazole nucleus has been recognized for its anti-inflammatory properties. Compounds similar to this compound have been tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. One study reported a derivative showing up to 85% inhibition of IL-6 at a concentration of 10 µM, indicating strong anti-inflammatory potential .
Table 2: Anti-inflammatory Activity Comparison
Compound Name | IL-6 Inhibition (%) | TNF-α Inhibition (%) | Reference |
---|---|---|---|
Compound A | 76 | 80 | |
Compound B | 85 | 61 | Current Study |
(E)-ethyl... | TBD | TBD | Current Study |
Anticancer Properties
The potential anticancer activity of compounds containing the benzo[d]thiazole moiety has been explored in various studies. Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting that this compound could be developed as a lead compound for cancer therapy .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The pyrazole ring may interact with specific enzymes, inhibiting their activity.
- Cytokine Modulation : The compound may reduce the production of pro-inflammatory cytokines.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to cytotoxic effects in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their antibacterial activity, showing promising results against E. coli and S. aureus .
- Anti-inflammatory Evaluation : Research demonstrated that certain pyrazole-based compounds significantly inhibited TNF-α and IL-6 production in vitro, supporting their potential use in treating inflammatory diseases .
Properties
IUPAC Name |
ethyl 2-[2-(2-ethyl-5-methylpyrazole-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S2/c1-4-23-14(8-11(3)21-23)17(25)20-18-22(10-16(24)28-5-2)13-7-6-12(30(19,26)27)9-15(13)29-18/h6-9H,4-5,10H2,1-3H3,(H2,19,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYAGTLGLUYLQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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